molecular formula C10H11F2NO B13315899 (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13315899
M. Wt: 199.20 g/mol
InChI Key: MMHSOZJIUICMIQ-SFYZADRCSA-N
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Description

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative featuring a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a difluoromethoxy-substituted styrene with a diazo compound in the presence of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include:

    Catalyst: Chiral rhodium or copper complexes

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, the use of more robust and recyclable catalysts can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The phenyl ring can be hydrogenated under catalytic conditions.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Hydrogenated cyclopropane derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals due to its enhanced stability and activity.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The cyclopropane ring provides rigidity, which can improve the compound’s fit within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-[2-(Methoxy)phenyl]cyclopropan-1-amine: A non-fluorinated analog.

Uniqueness

(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated or differently fluorinated analogs.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

(1S,2R)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2/t7-,8+/m1/s1

InChI Key

MMHSOZJIUICMIQ-SFYZADRCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=CC=C2OC(F)F

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)F

Origin of Product

United States

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